Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. 1-Tosylbenzimidazole
While no direct biological head-to-head comparison has been published between the target compound and 1-tosylbenzimidazole (CAS 1670-81-3), their computed physicochemical properties differ sufficiently to predict divergent ADME behavior. The 4-methoxy-3-methyl substitution on the target compound increases both lipophilicity and polar surface area relative to the unsubstituted tosyl analog. [1]
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0; TPSA = 69.6 Ų |
| Comparator Or Baseline | 1-Tosylbenzimidazole (PubChem CID 746711): XLogP3 ≈ 2.5; TPSA ≈ 60.8 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units (0.5 higher, indicating ~3.2× greater predicted octanol/water partition); ΔTPSA ≈ +8.8 Ų |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms |
Why This Matters
The 0.5-unit higher XLogP3 predicts measurably greater membrane permeability, which may translate into higher intracellular concentrations and different cellular potency profiles, making the compound a preferential choice for assays requiring passive diffusion across lipid bilayers.
- [1] PubChem. Comparative analysis of computed properties for CID 720733 (1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole) and CID 746711 (1-Tosylbenzimidazole). National Center for Biotechnology Information. Accessed via PubChem PUG-REST, 30 Apr 2026. View Source
